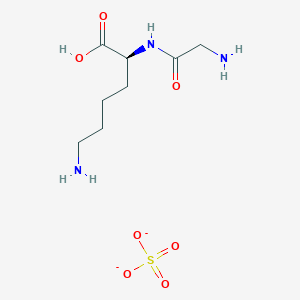
(2S)-6-Amino-2-(2-aminoacetamido)hexanoic acid sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-6-Amino-2-(2-aminoacetamido)hexanoic acid sulfate is a complex organic compound that plays a significant role in various biochemical and industrial processes. This compound is characterized by its unique structure, which includes an amino group and an aminoacetamido group attached to a hexanoic acid backbone, with a sulfate group enhancing its solubility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-Amino-2-(2-aminoacetamido)hexanoic acid sulfate typically involves multiple steps, starting from readily available precursors One common method involves the protection of the amino groups, followed by the formation of the hexanoic acid backbone through a series of condensation and reduction reactions
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pH, and reactant concentrations, are meticulously controlled. The use of catalysts and solvents is optimized to enhance yield and purity. The final product is usually purified through crystallization or chromatography techniques to meet the required specifications for various applications.
化学反应分析
Types of Reactions
(2S)-6-Amino-2-(2-aminoacetamido)hexanoic acid sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions often employ reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfate groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products Formed
科学研究应用
(2S)-6-Amino-2-(2-aminoacetamido)hexanoic acid sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Plays a role in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an additive in various formulations.
作用机制
The mechanism of action of (2S)-6-Amino-2-(2-aminoacetamido)hexanoic acid sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets through binding interactions. The sulfate group enhances its solubility and facilitates its transport across biological membranes, allowing it to exert its effects at the cellular level.
相似化合物的比较
Similar Compounds
Lysine: An essential amino acid with a similar hexanoic acid backbone but lacking the aminoacetamido group.
Arginine: Another amino acid with a guanidino group, offering different reactivity and biological functions.
Ornithine: A non-proteinogenic amino acid with a similar structure but different functional groups.
Uniqueness
(2S)-6-Amino-2-(2-aminoacetamido)hexanoic acid sulfate is unique due to the presence of both amino and aminoacetamido groups, which confer distinct chemical reactivity and biological activity. The sulfate group further enhances its solubility and potential for diverse applications, setting it apart from other similar compounds.
属性
分子式 |
C8H17N3O7S-2 |
|---|---|
分子量 |
299.30 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoic acid;sulfate |
InChI |
InChI=1S/C8H17N3O3.H2O4S/c9-4-2-1-3-6(8(13)14)11-7(12)5-10;1-5(2,3)4/h6H,1-5,9-10H2,(H,11,12)(H,13,14);(H2,1,2,3,4)/p-2/t6-;/m0./s1 |
InChI 键 |
MBTCJLVDKVVCBT-RGMNGODLSA-L |
手性 SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CN.[O-]S(=O)(=O)[O-] |
规范 SMILES |
C(CCN)CC(C(=O)O)NC(=O)CN.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine](/img/structure/B11748657.png)
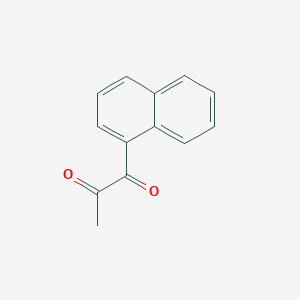
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11748666.png)
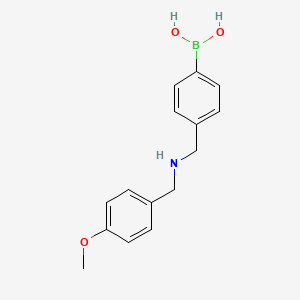
![N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11748685.png)
![(1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one](/img/structure/B11748689.png)
![2-(4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11748702.png)
![[2,2'-Bipyridine]-5,5'-diyldimethanamine](/img/structure/B11748705.png)
![1-(butan-2-yl)-N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11748707.png)
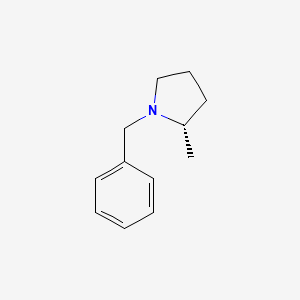
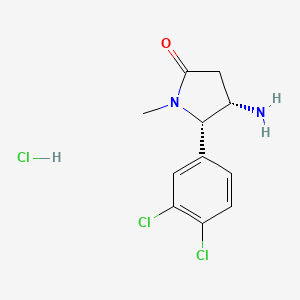

![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11748737.png)
![1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one](/img/structure/B11748743.png)
